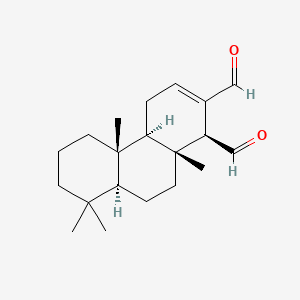
Isocopalendial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isocopalendial is an organic compound with the molecular formula C20H30O2. It is a diterpenoid, a class of chemical compounds composed of four isoprene units. Diterpenoids are known for their diverse biological activities and are found in various plants. This compound has been studied for its potential medicinal properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isocopalendial typically involves the use of natural sources such as plant extracts. One common method is the extraction of this compound from the resin of certain plants. The resin is subjected to solvent extraction, followed by purification processes such as chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis. Chemical synthesis routes often involve the use of starting materials like geranylgeraniol, which undergoes a series of reactions including cyclization, oxidation, and rearrangement to form this compound. The reaction conditions typically include the use of catalysts, specific temperatures, and solvents to optimize yield and purity.
化学反応の分析
Types of Reactions
Isocopalendial undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different ketones and alcohols, while reduction can produce various hydrocarbons.
科学的研究の応用
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: Research has shown that isocopalendial exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of infections and inflammatory conditions.
Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of isocopalendial involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. For example, its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Isocopalendial can be compared with other diterpenoids such as:
Carnosic acid: Known for its antioxidant properties.
Forskolin: Used in research for its ability to activate adenylate cyclase and increase cyclic AMP levels.
Taxol: A well-known anticancer agent.
This compound is unique due to its specific structure and the range of biological activities it exhibits. While other diterpenoids may share some similar properties, this compound’s distinct molecular structure allows it to interact with different targets and pathways, making it a valuable compound for various applications.
特性
CAS番号 |
84807-61-4 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
(1S,4aR,4bS,8aS,10aR)-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthrene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C20H30O2/c1-18(2)9-5-10-20(4)16(18)8-11-19(3)15(13-22)14(12-21)6-7-17(19)20/h6,12-13,15-17H,5,7-11H2,1-4H3/t15-,16+,17+,19+,20+/m1/s1 |
InChIキー |
NPOWRDFGFIYMIY-ORZNMBHWSA-N |
異性体SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC=C([C@H]3C=O)C=O)C)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC3(C2CC=C(C3C=O)C=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



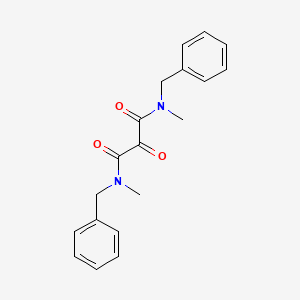
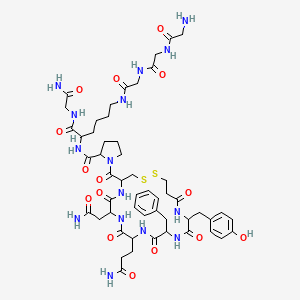
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
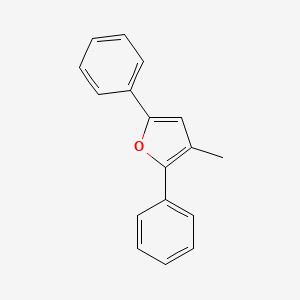


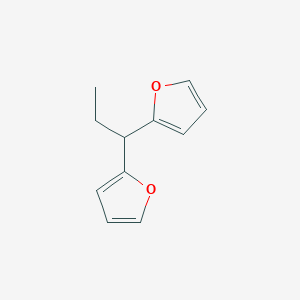
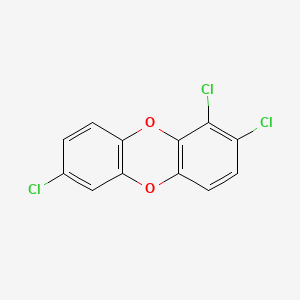
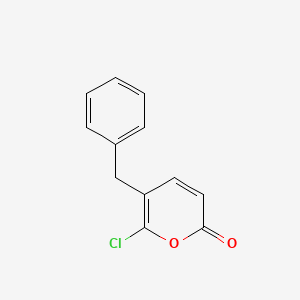
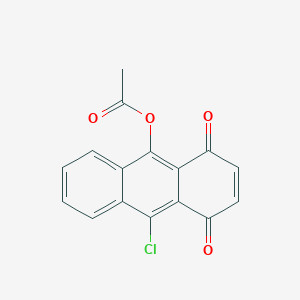
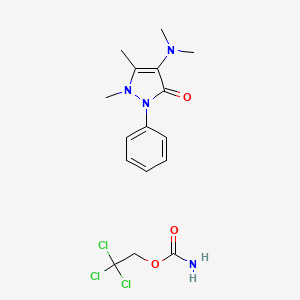
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
